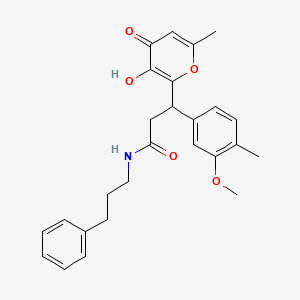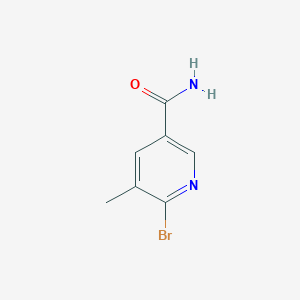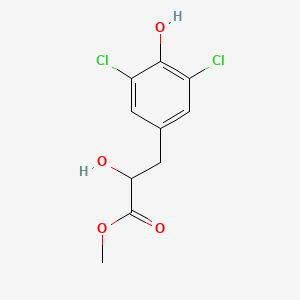
3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a furan ring substituted with dichloro and methoxy-naphthyl groups, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxy-naphthyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the dichloro groups, converting them to less chlorinated or dechlorinated products.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could produce a range of functionalized furanones.
Wissenschaftliche Forschungsanwendungen
“3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloro-5-phenylfuran-2(5H)-one: Similar structure but with a phenyl group instead of a methoxy-naphthyl group.
3,4-Dichloro-5-(2-hydroxy-1-naphthyl)furan-2(5H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy-naphthyl group in “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H10Cl2O3 |
|---|---|
Molekulargewicht |
309.1 g/mol |
IUPAC-Name |
3,4-dichloro-2-(2-methoxynaphthalen-1-yl)-2H-furan-5-one |
InChI |
InChI=1S/C15H10Cl2O3/c1-19-10-7-6-8-4-2-3-5-9(8)11(10)14-12(16)13(17)15(18)20-14/h2-7,14H,1H3 |
InChI-Schlüssel |
HVHLUNFXPCSPOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3C(=C(C(=O)O3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)









